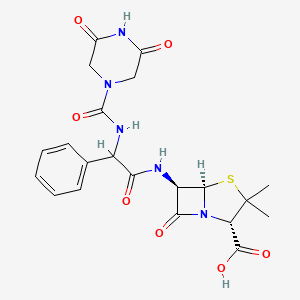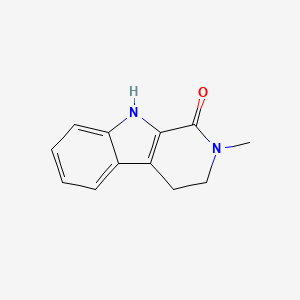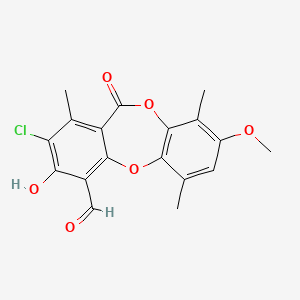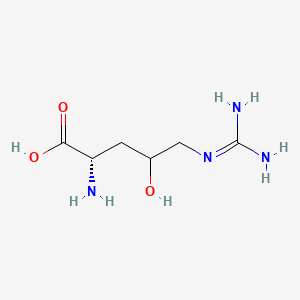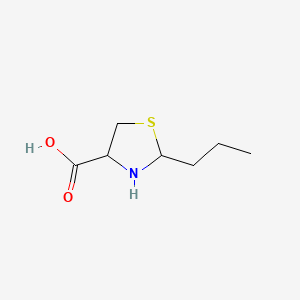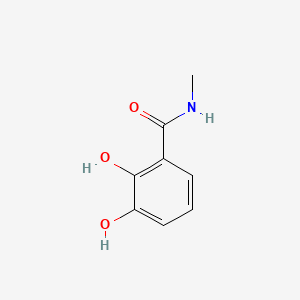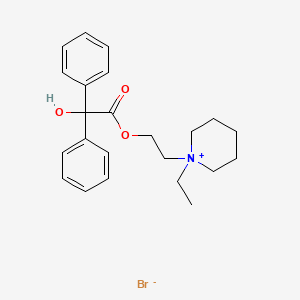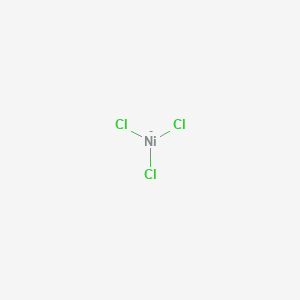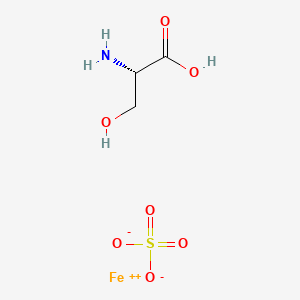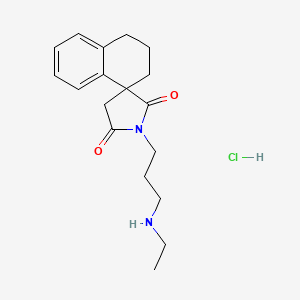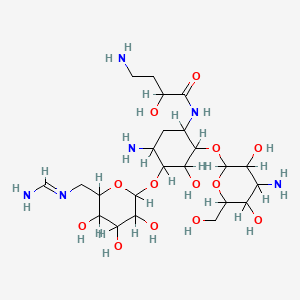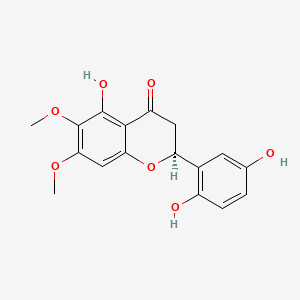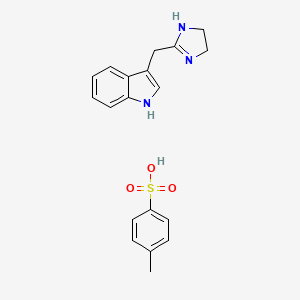![molecular formula C21H23N3O7 B1202428 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid CAS No. 80049-85-0](/img/no-structure.png)
4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that are of significant interest in the field of organic chemistry and molecular science due to their complex structure and potential for diverse chemical reactivity and properties. Research in this area explores the synthesis, characterization, and analysis of similar compounds to understand their physical, chemical, and molecular properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For example, compounds similar to the one described have been synthesized through reactions like the de Mayo reaction, which combines intermolecular [2+2]-photocycloaddition and subsequent fragmentation reactions (Petz et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods like FT-IR, NMR, and X-ray diffraction studies. These methods provide detailed information on the molecular geometry, bond lengths, and angles, crucial for understanding the compound's reactivity and properties (Rahul Raju et al., 2015).
科学的研究の応用
1. Spectroscopic and Structural Investigations
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been synthesized and analyzed using various spectroscopic methods like FT-IR, NMR, and X-ray diffraction. These techniques are crucial for confirming the molecular structure and understanding the vibrational wavenumbers, molecular interactions, and stability arising from hyper-conjugative interactions and charge delocalization within the molecule (Raju et al., 2015).
2. Synthesis of 4-Oxobutenoic Acids
Research on the microwave-assisted synthesis of 4-oxo-2-butenoic acids shows their role as biologically active species and intermediates for further derivatization. This work provides methods for synthesis across a broad range of substrates, enhancing our understanding of the chemical properties and potential applications of compounds like 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid (Uguen et al., 2021).
3. Nonlinear Optical Materials and Biological Activities
4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives have been studied for their nonlinear optical materials properties. Theoretical calculations and molecular docking studies suggest that these compounds have potential biological activities, especially in inhibiting Placenta growth factor, which is significant for understanding their pharmacological importance (Vanasundari et al., 2018).
4. Synthesis of Cyclic γ-Aminobutyric Acid Analogues
The synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, which are additionally substituted at the 4-position, highlights the chemical versatility and potential for creating novel compounds with specific biological activities (Petz et al., 2019).
5. Fluorescent Probes for β-Amyloid
A novel fluorescent probe for β-amyloids was synthesized involving 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid. This highlights the compound's potential in biomedical research, particularly in the study of Alzheimer's disease (Fa et al., 2015).
Safety And Hazards
This compound is not intended for human or veterinary use and is typically used for research purposes. Specific safety and hazard information is not available in the search results.
将来の方向性
特性
CAS番号 |
80049-85-0 |
|---|---|
製品名 |
4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
分子式 |
C21H23N3O7 |
分子量 |
429.4 g/mol |
IUPAC名 |
4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-8-2-3-15(23)21(30)24(18(26)11-22)17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11,22H2,1H3,(H,27,28)/t15-/m0/s1 |
InChIキー |
VOSFIHBJXBHUAL-HNNXBMFYSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
同義語 |
7-(succinyl-Gly-Pro)-4-methylcoumarinamide 7-SGPMC 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



